N-(t-butyl ester-PEG3)-N-bis(PEG3-azide)
Overview
Description
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is a multifunctional linker compound used primarily in the field of bioconjugation and drug delivery. It consists of a polyethylene glycol (PEG) chain with azide groups and a Boc-protected amine. The azide groups enable the compound to participate in Click Chemistry reactions, making it a valuable tool for creating complex molecular architectures.
Mechanism of Action
Target of Action
It is known that this compound is a protected multifunctional linker . The azide groups can be used for click chemistry to achieve PEGylation .
Mode of Action
The compound interacts with its targets through click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved by the azide groups present in the compound . The Boc and t-butyl protected carboxylic acid can be deprotected under mild acid conditions .
Biochemical Pathways
The process of pegylation typically affects the pharmacokinetics of a compound, potentially enhancing its stability and solubility .
Pharmacokinetics
Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced immunogenicity .
Result of Action
The pegylation process typically results in improved drug delivery efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide). Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of PEGylated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The Boc-protected amine is introduced by reacting the PEGylated azide compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity.
Quality Control: Analytical methods like NMR and HPLC are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in Click Chemistry reactions with alkynes, forming stable triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Triazole-Linked Conjugates: Formed through Click Chemistry.
Amine-Functionalized PEG Derivatives: Obtained after Boc deprotection.
Scientific Research Applications
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and nucleic acids, for various assays and studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: Contains a similar PEG chain and azide groups but includes an NHS ester for amine coupling.
N-(Azido-PEG2)-N-Boc-PEG3-acid: Features a shorter PEG chain and a terminal carboxylic acid group.
Uniqueness
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is unique due to its combination of azide groups and a Boc-protected amine, which allows for versatile applications in Click Chemistry and bioconjugation. Its structure provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDYUOODYDYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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